molecular formula C37H74O3 B3191312 Dioctadecyl carbonate CAS No. 5346-14-5

Dioctadecyl carbonate

Cat. No.: B3191312
CAS No.: 5346-14-5
M. Wt: 567 g/mol
InChI Key: XZMJPSTVHZJNLE-UHFFFAOYSA-N
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Description

Dioctadecyl carbonate (C₃₇H₇₄O₃) is a long-chain carbonate ester synthesized via a carbonate interchange reaction using octadecanol (C₁₈H₃₇OH) . It belongs to the class of oleocarbonates and has gained prominence as a biobased phase change material (PCM) due to its high latent heat capacity and thermal stability. Its phase change temperature range (47.4–51.1°C) and enthalpy (178.2 J/g) make it suitable for dynamic thermal management in textiles, building materials, and electronics .

Properties

CAS No.

5346-14-5

Molecular Formula

C37H74O3

Molecular Weight

567 g/mol

IUPAC Name

dioctadecyl carbonate

InChI

InChI=1S/C37H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

XZMJPSTVHZJNLE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCCCC

Other CAS No.

5346-14-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Dioctadecyl Carbonate and Analogous Compounds
Compound Molecular Formula Molecular Weight (g/mol) Phase Change Temp. (°C) Enthalpy (J/g) Primary Applications
This compound C₃₇H₇₄O₃ 566.98 47.4–51.1 178.2 Thermal management, nanofiber composites
Dihexadecyl carbonate C₃₃H₆₆O₃ 510.88 33.9–47.8 192.8 PCM for lower-temperature applications
Diphenyl carbonate C₁₃H₁₀O₃ 214.21 N/A N/A Polymer production (e.g., polycarbonates)
Diethyl carbonate C₅H₁₀O₃ 118.13 N/A N/A Solvent, electrolyte additive
Maleic acid dioctadecyl ester C₄₀H₇₆O₄ 621.03 N/A N/A Plasticizers, lubricants
Dioctyl sebacate C₂₆H₅₀O₄ 426.68 -40 to -10 N/A Low-temperature plasticizer

Key Observations :

  • Chain Length and Phase Change : Longer alkyl chains (e.g., C₁₈ in dioctadecyl vs. C₁₆ in dihexadecyl) increase phase change temperatures but slightly reduce enthalpy due to reduced molecular mobility .
  • Functional Groups : Carbonates (e.g., dioctadecyl, diphenyl) exhibit higher thermal stability compared to maleate or sebacate esters, which degrade at lower temperatures .

Insights :

  • Volatility : Shorter-chain carbonates (e.g., diethyl) pose higher inhalation risks, necessitating respiratory protection . Long-chain derivatives like this compound require minimal respiratory safeguards but still mandate skin/eye protection .
  • Decomposition : All carbonates release toxic gases (e.g., CO, CO₂) upon thermal decomposition, requiring controlled processing environments .

Q & A

Q. How can researchers design reproducible experiments for this compound applications in polymer science?

  • Methodological Answer : Standardize protocols using ASTM or OECD guidelines for polymer synthesis (e.g., ASTM D2857 for rheology). Include negative controls (e.g., solvent-only reactions) and technical replicates (n ≥ 3). Publish detailed supplementary materials with machine-readable metadata (e.g., JSON-LD) to enhance reproducibility .

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